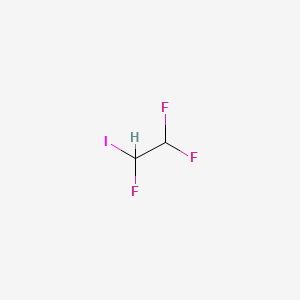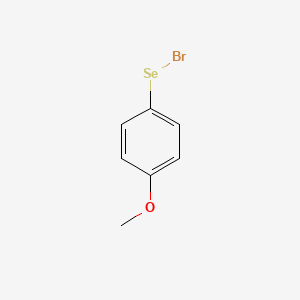
4-Methoxybenzene-1-selenenyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzene-1-selenenyl bromide is an organoselenium compound characterized by the presence of a selenenyl group attached to a benzene ring substituted with a methoxy group
Métodos De Preparación
The synthesis of 4-Methoxybenzene-1-selenenyl bromide typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-methoxyphenylselenol with bromine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Methoxybenzene-1-selenenyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxybenzene-1-selenenyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles, including its antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in developing drugs with anticancer or antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzene-1-selenenyl bromide involves its ability to participate in electrophilic and nucleophilic reactions. The selenenyl group can act as an electrophile, facilitating the formation of new bonds with nucleophiles. Additionally, the methoxy group on the benzene ring can influence the compound’s reactivity by donating electron density through resonance and inductive effects .
Comparación Con Compuestos Similares
4-Methoxybenzene-1-selenenyl bromide can be compared with other organoselenium compounds such as:
4-Methoxyphenylselenol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Methoxybenzene-1-selenenyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Diphenyl diselenide: Contains two selenium atoms bonded to phenyl groups, differing significantly in structure and reactivity.
Propiedades
Número CAS |
119197-34-1 |
|---|---|
Fórmula molecular |
C7H7BrOSe |
Peso molecular |
266.00 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) selenohypobromite |
InChI |
InChI=1S/C7H7BrOSe/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,1H3 |
Clave InChI |
CDRUUBXEBGOWLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Se]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


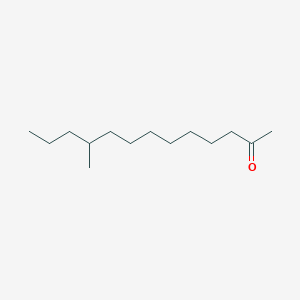
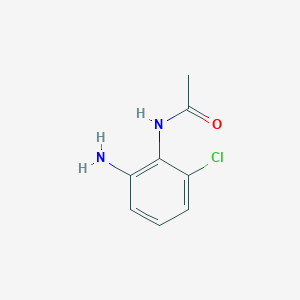
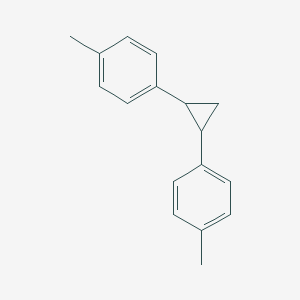
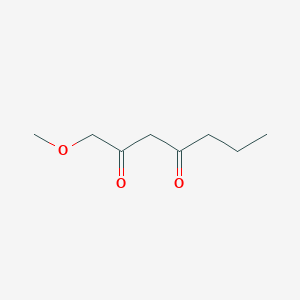
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
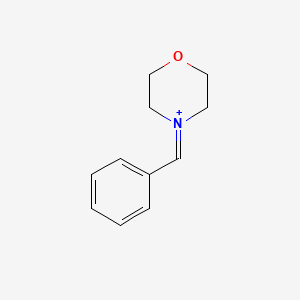
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
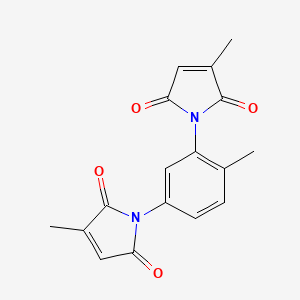
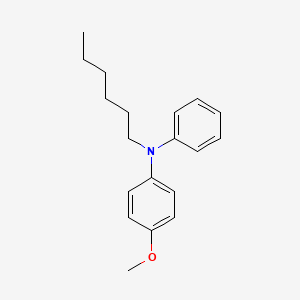

![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
